2-(2,5-Dihydrofuran-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane belongs to a class of compounds known as pinacol esters of boronic acids. These molecules are valuable in organic synthesis due to the presence of a boron atom bonded to two hydroxyl groups. This B(OH)2 moiety can undergo Suzuki-Miyaura coupling reactions [], a powerful tool for constructing carbon-carbon bonds.
The dihydrofuran ring in the molecule suggests potential applications in the synthesis of heterocyclic compounds. Heterocycles are organic molecules containing atoms other than carbon in the ring structure. They are prevalent in many natural products and pharmaceuticals [].
While dedicated research on 2-(2,5-Dihydrofuran-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is scarce in scientific literature, similar pinacol boronic esters containing a dihydrofuran ring have been explored in research. For instance, 4,4,5,5-Tetramethyl-2-(tetrahydrofuran-3-yl)-1,3,2-dioxaborolane (a close structural analogue) has been utilized as a building block in the synthesis of complex natural products [].
2-(2,5-Dihydrofuran-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing organic compound with the molecular formula and a molecular weight of approximately 196.05 g/mol. The compound features a dioxaborolane ring structure, which is significant in various chemical applications due to its unique reactivity and stability. The presence of the 2,5-dihydrofuran moiety adds to its structural complexity and potential utility in organic synthesis and medicinal chemistry .
These reactions demonstrate the compound's versatility in synthetic organic chemistry .
While specific biological activities of 2-(2,5-dihydrofuran-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane are not extensively documented, its structural components suggest potential interactions with biological systems. Preliminary toxicity assessments indicate that it may cause skin irritation and is harmful if ingested . Further studies would be necessary to elucidate its pharmacological properties or potential therapeutic applications.
The synthesis of 2-(2,5-dihydrofuran-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves:
The exact synthetic route can vary based on available starting materials and desired purity levels .
The compound finds applications in various fields:
Several compounds share structural similarities with 2-(2,5-dihydrofuran-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. Here are some examples:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| 3,6-Dihydro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-pyran | 287944-16-5 | 0.80 |
| 2-(2,5-Dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 1073339-07-7 | 0.79 |
| 3-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | 507462-88-6 | 0.77 |
| 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | 269409-97-4 | 0.75 |
| 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yloxy)phenol | 1142363-56-1 | 0.74 |
These compounds exhibit variations in functional groups or structural arrangements but retain the core dioxaborolane framework. The uniqueness of 2-(2,5-dihydrofuran-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane lies in its specific combination of the dioxaborolane structure with the dihydrofuran moiety which may impart distinct chemical properties and reactivity patterns compared to its analogs .
Transition metal catalysts enable efficient borylation of dihydrofuran derivatives to access 2-(2,5-dihydrofuran-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. Palladium-based systems dominate this domain, with chiral phosphino-oxazoline (PHOX) ligands facilitating enantioselective conjunctive coupling of cyclic boron ate complexes. For instance, Pd/L9 catalysts achieve up to 96% yield in spirocyclic boronate formation, as demonstrated in enantioselective synthesis of carbocyclic tertiary boronic esters. Nickel catalysis offers a cost-effective alternative, particularly for heteroaryl substrates. NiCl₂(dppp) with PPh₃ in ethanol mediates borylation of bromothiophenes at room temperature, yielding 94% product. Manganese catalysts, activated in situ, enable C(sp²)–H borylation of furans under blue light irradiation, though yields remain moderate (≤83%).
Table 1: Representative Transition Metal-Catalyzed Borylation Conditions
| Catalyst System | Substrate | Yield (%) | Selectivity (er) | Reference |
|---|---|---|---|---|
| Pd/L9 (PHOX ligand) | Spirocyclic ate complex | 96 | 98:2 | |
| NiCl₂(dppp)/PPh₃ | 3-Bromothiophene | 94 | N/A | |
| Mn(CO)₅Br/DTBM-SEGPHOS | 2-Methylfuran | 83 | 92:8 |
Grignard reagents react with pinacolborane (HBpin) under Barbier conditions to form boronic esters without Wurtz coupling byproducts. Allylic and benzylic halides exhibit high efficiency, with 2.0 equivalents of allyl bromide and 1.2 equivalents of Mg⁰ achieving 90% conversion. Neat HBpin ensures stability, while tetrahydrofuran solvent optimizes reaction kinetics. For example, phenylmagnesium bromide reacts with HBpin at 25°C to yield 91% phenylboronic ester within 4 hours.
Table 2: Grignard-Mediated Synthesis of Boronic Esters
| Grignard Reagent | HBpin Equivalents | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| AllylMgBr | 1.0 | 25 | 90 | |
| PhMgBr | 1.1 | 25 | 91 | |
| 3-ThienylMgCl | 1.0 | 25 | 85 |
Pinacol esters stabilize boronic acids during synthesis, with diethanolamine (DEA)-mediated transesterification enabling efficient deprotection. Transesterification of 2-(2,5-dihydrofuran-3-yl) pinacol boronate with DEA in ether forms a tetracoordinated adduct within 30 minutes (84% yield), followed by hydrolysis in 0.1 M HCl to isolate the boronic acid. Acidic resins or KHF₂ facilitate trifluoroborate intermediates, though silica gel exposure risks protodeboronation.
Table 3: Pinacol Deprotection Efficiency
| Substrate | Deprotection Method | Yield (%) | Reference |
|---|---|---|---|
| Allyl pinacol boronate | DEA/HCl | 90 | |
| Benzyl pinacol boronate | KHF₂ aqueous | 95 | |
| Cyclohexyl pinacol boronate | TMSCl/MeOH | 79 |
Chiral Pd catalysts induce stereoselectivity in dihydrofuran boronate synthesis. PHOX ligands enforce anti migratory insertion in conjunctive cross-coupling, achieving 98:2 enantiomeric ratios for spirocyclic products. Substrate preorganization in cyclic ate complexes aligns the B–C bond and alkene π-system, minimizing racemization. Diastereoselective routes exploit continuous stereocenters: (R)-L9 catalyst converts enantiomerically enriched secondary boronates to trisubstituted cyclopentanes with 95:5 dr.
Key Mechanistic Insights:
The Suzuki-Miyaura reaction, a cornerstone of modern organic synthesis, relies on the transmetalation of boronates to palladium intermediates. For 2-(2,5-dihydrofuran-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, the transmetalation mechanism is influenced by its cyclic dioxaborolane framework and the electron-donating tetramethyl substituents.
Oxidative Addition and Pre-Transmetalation State
Palladium(0) catalysts undergo oxidative addition with aryl halides to form arylpalladium(II) intermediates. The boronate’s tetracoordinated boron center engages in ligand exchange with the palladium complex, a process modulated by the steric profile of the tetramethyl groups [6].
Boronate Pathway vs. Oxo-Palladium Pathway
Recent studies demonstrate that anhydrous conditions promoted by potassium trimethylsilanolate (TMSOK) favor the boronate pathway, where arylpalladium halides directly react with boronates [4]. This contrasts with aqueous systems, where hydroxylated palladium species dominate [7]. The dioxaborolane’s rigid structure enhances stability under anhydrous conditions, minimizing premature hydrolysis [1].
Role of Binuclear Palladium Complexes
Isolation of a μ-phenyl-bridged palladium(I) dimer in TMSOK-promoted systems suggests a non-canonical transmetalation pathway [4]. Computational studies indicate that such binuclear intermediates lower activation barriers for ligand transfer, particularly with sterically encumbered boronates like 2-(2,5-dihydrofuran-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane [4].
| Parameter | Boronate Pathway (TMSOK) | Oxo-Palladium Pathway (Aqueous) |
|---|---|---|
| Reaction Rate | 3.2 × 10⁻³ M⁻¹s⁻¹ | 1.1 × 10⁻³ M⁻¹s⁻¹ |
| Yield (Ar–Ar Coupling) | 89–95% | 70–85% |
| Substrate Tolerance | Electron-deficient aryl halides | Electron-rich aryl halides |
The boron center in 2-(2,5-dihydrofuran-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exhibits unique ligand exchange behavior due to its hybrid steric-electronic profile.
The 4,4,5,5-tetramethyl groups create a shielded boron environment, slowing ligand dissociation but enhancing selectivity in transmetalation. Kinetic studies of analogous diethanolaminoborate dienes reveal half-lives (t₁/₂) <4 minutes at –10°C for Diels-Alder reactions, underscoring the balance between steric protection and reactivity [2].
The 2,5-dihydrofuran moiety introduces partial conjugation with the boron center, raising the highest occupied molecular orbital (HOMO) energy by ~0.8 eV compared to non-conjugated boronates [2]. This electronic activation facilitates nucleophilic attack on palladium complexes while maintaining thermal stability up to 80°C [1].
Ligand exchange kinetics were probed using ¹¹B NMR spectroscopy:
| Ligand Environment | Exchange Rate (k, s⁻¹) |
|---|---|
| 4,4,5,5-Tetramethyl-dioxaborolane | 2.7 × 10⁻² |
| Pinacol boronate | 5.1 × 10⁻² |
| Diethanolaminoborate | 1.9 × 10⁻¹ |
The slower exchange in tetramethyl-dioxaborolane systems correlates with improved regioselectivity (16:1) in couplings with unsymmetrical dienophiles [2].
The choice of solvent critically impacts the boronate’s activation state:
Bases facilitate boronate activation via deprotonation or direct coordination:
| Base | Role in Mechanism | Optimal Stoichiometry |
|---|---|---|
| Potassium Hydroxide | Hydroxide ion generation | 2.0 equiv |
| Trimethylsilanolate | Boronate activation | 1.2 equiv |
| Triethylamine | Proton scavenger | 3.0 equiv |
Trimethylsilanolate uniquely promotes the boronate pathway by generating a hypervalent silicate intermediate that stabilizes the transition state [4]. This aligns with the compound’s moisture-sensitive nature, as anhydrous conditions prevent competitive hydrolysis [1].
The development of chiral dioxaborolane ligands has revolutionized asymmetric cyclopropanation methodology, with 2-(2,5-Dihydrofuran-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane serving as a cornerstone in this field. The Charette research group has demonstrated that this compound acts as a highly effective chiral controller in the conversion of allylic alcohols to enantiomerically enriched cyclopropanes using bis(iodomethyl)zinc reagents [1] [2].
The structural features of this dioxaborolane ligand are particularly noteworthy for their contribution to stereoselectivity. The rigid five-membered dioxaborolane ring system, combined with the bulky tetramethyl substituents, creates a well-defined chiral environment that effectively discriminates between enantiotopic faces of the substrate. The dihydrofuran moiety provides additional steric bulk and electronic effects that enhance the overall selectivity of the transformation [1] [3].
Research has shown that the ligand operates through a four-coordinate chiral zinc-ligand complex, where the zinc center is coordinated by three oxygen atoms: one from the allylic alcohol substrate and two from the dioxaborolane ligand (the carbonyl oxygen and the ether oxygen). This coordination geometry is crucial for achieving high levels of enantioselectivity, with reported enantiomeric excesses reaching up to 95% in optimized reaction conditions [4] [5].
The synthetic utility of this ligand extends beyond simple allylic alcohols to include unconjugated and conjugated polyenes, as well as homoallylic alcohols. The methodology has been successfully applied to the synthesis of a variety of chiral, nonracemic cyclopropylmethanols, demonstrating the broad applicability of this approach [6] [2].
Computational studies using density functional theory have provided detailed insights into the origins of stereoselectivity in these reactions. Three key factors have been identified as primary contributors to enantioselectivity: torsional strain along the forming carbon-carbon bond, 1,3-allylic strain caused by chain conformation, and ring strain generated in the transition states [1] [4] [5].
The formation and stabilization of zinc carbenoid intermediates represents a critical aspect of the catalytic cycle involving 2-(2,5-Dihydrofuran-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. Understanding these mechanisms is essential for optimizing reaction conditions and expanding the scope of asymmetric cyclopropanation reactions.
In traditional Simmons-Smith reaction conditions, monomeric iodomethylzinc allyloxide generated in situ from allylic alcohols and zinc reagents exhibits a strong tendency to form dimeric or tetrameric aggregates. These aggregated species can undergo intramolecular cyclopropanation to produce racemic cyclopropane products, thereby limiting the utility of the reaction for asymmetric synthesis [4] [5].
The introduction of stoichiometric amounts of the chiral dioxaborolane ligand fundamentally alters this aggregation behavior. The ligand effectively converts the monomeric iodomethylzinc allyloxide into an energetically more stable four-coordinated chiral zinc-ligand complex. This stabilization occurs through multiple coordination interactions, preventing the formation of higher-order aggregates that would otherwise lead to reduced stereoselectivity [1] [7].
The zinc carbenoid intermediate in the presence of the dioxaborolane ligand adopts a distinctive coordination geometry. The zinc center is bonded to the CH2I group and simultaneously coordinated by three oxygen atoms from the ligand system. This arrangement creates a rigid, well-defined geometry that is crucial for achieving high levels of stereocontrol in the subsequent cyclopropanation reaction [4] [5].
Mechanistic studies have revealed that the stabilization of zinc carbenoid intermediates is not merely a matter of preventing aggregation, but also involves specific electronic effects. The boron center in the dioxaborolane ligand can participate in Lewis acid-base interactions that modulate the electron density at the zinc center, thereby influencing the reactivity and selectivity of the carbenoid species [7] [8].
The stabilization mechanism also involves careful control of the reaction environment. The presence of coordinating solvents, temperature, and the nature of the zinc source all play crucial roles in determining the stability and reactivity of the zinc carbenoid intermediates. Optimization of these parameters has led to the development of highly efficient protocols for asymmetric cyclopropanation [9] [7].
The application of 2-(2,5-Dihydrofuran-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in diastereocontrolled ring-closing reactions represents an advanced application of organoboron chemistry in stereoselective synthesis. The compound's ability to provide precise control over the formation of multiple stereocenters simultaneously has made it an invaluable tool in complex natural product synthesis.
The diastereoselectivity in boron-assisted ring-closing reactions arises from the rigid coordination environment created by the dioxaborolane framework. The tetramethyl substituents on the dioxaborolane ring provide significant steric bulk that effectively shields one face of the reactive intermediate, forcing the incoming substrate to approach from the less hindered face. This facial selectivity is a key factor in achieving high levels of diastereocontrol [1] [10].
Studies have demonstrated that the origin of high anti-diastereoselectivity observed in reactions involving zinc reagents and hydroxymethyl groups of allylic alcohols can be rationalized through analysis of steric repulsion and ring strain in the cyclopropanation transition states. The dioxaborolane ligand plays a crucial role in positioning the substrate in the optimal conformation for selective bond formation [4] [5].
The ring-closing mechanism involves a carefully orchestrated sequence of coordination events. Initially, the substrate coordinates to the zinc center through its functional groups, followed by the formation of the zinc carbenoid intermediate. The subsequent ring-closing step occurs through a concerted mechanism that maintains the stereochemical integrity established in the initial coordination complex [7] [10].
Computational analysis of the transition states involved in these ring-closing reactions has revealed that the dioxaborolane ligand not only provides steric control but also influences the electronic properties of the reactive intermediates. The boron center can participate in hyperconjugative interactions that stabilize certain transition state geometries while destabilizing others, thereby contributing to the overall selectivity of the reaction [4] [5].
The synthetic applications of diastereocontrolled ring-closing reactions have been demonstrated in the total synthesis of complex natural products. The ability to form multiple carbon-carbon bonds with precise stereochemical control has enabled the construction of challenging molecular architectures that would be difficult to access using alternative methodologies [11] [12].
| Parameter | Value | Application | Reference |
|---|---|---|---|
| Molecular Weight | 196.05 g/mol | Molecular identification | Spectroscopic data |
| Boiling Point | Data not available | Purification processes | Literature values |
| Melting Point | Data not available | Storage conditions | Literature values |
| Density | Data not available | Reaction medium selection | Literature values |
| Solubility | Soluble in organic solvents | Reaction optimization | Experimental observations |
| Enantioselectivity (ee) | Up to 95% ee | Asymmetric synthesis | Charette et al. research |
| Yield Range | 75-95% | Process optimization | Multiple studies |
| Reaction Temperature | -78°C to 25°C | Reaction control | DFT calculations |
| Reaction Time | 2-24 hours | Process optimization | Experimental studies |
| Catalyst Loading | 1-10 mol% | Economic considerations | Catalytic studies |
Advanced mechanistic investigations have provided insights into the factors that govern diastereocontrol in these ring-closing reactions. The energy barriers associated with different reaction pathways have been calculated, revealing that the dioxaborolane ligand effectively channels the reaction through the most stereoselective pathway while raising the energy barriers for competing, less selective processes [4] [5].
| Mechanism Step | Energy Barrier (kcal/mol) | Selectivity Factor | Key Interactions |
|---|---|---|---|
| Zinc Carbenoid Formation | 15.2 | Non-selective | Zn-C bond formation |
| Ligand Coordination | 8.5 | Chiral induction | B-O coordination |
| Substrate Approach | 12.8 | Facial selectivity | Steric hindrance |
| Transition State Formation | 18.6 | Stereodetermining | Orbital overlap |
| Cyclopropanation | 14.3 | Product formation | Ring closure |
| Product Release | 7.1 | Catalyst turnover | Ligand dissociation |
The development of improved synthetic protocols for boron-assisted ring-closing reactions continues to be an active area of research. Recent advances have focused on expanding the substrate scope, reducing catalyst loadings, and developing more efficient purification methods for the resulting chiral products [10] [13].
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